4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is an organic compound characterized by the presence of a chloromethoxy group attached to a benzonitrile ring, which is further substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile typically involves the chloromethylation of 2,3,6-trimethylbenzonitrile. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar chloromethylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Ethoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Bromomethoxy)-2,3,6-trimethylbenzonitrile
Uniqueness
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required.
Eigenschaften
Molekularformel |
C11H12ClNO |
---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
4-(chloromethoxy)-2,3,6-trimethylbenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-11(14-6-12)9(3)8(2)10(7)5-13/h4H,6H2,1-3H3 |
InChI-Schlüssel |
JCICSNBFIULFON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C#N)C)C)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.